molecular formula C7H7N2NaO2 B1461398 sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate CAS No. 1172703-11-5

sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate

Cat. No.: B1461398
CAS No.: 1172703-11-5
M. Wt: 174.13 g/mol
InChI Key: ITJLEYCDAOYKES-UHFFFAOYSA-M
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Description

Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a prop-2-en-1-yl group and a carboxylate group. It is commonly used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate typically involves the alkylation of imidazole derivatives. One common method is the reaction of imidazole with prop-2-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.

    Substitution: Halides or electrophiles; reactions are conducted in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Sodium 1-(prop-2-yn-1-yl)-1H-imidazole-2-carboxylate
  • Sodium 1-(prop-2-en-1-yl)-1H-imidazole-4-carboxylate
  • Sodium 1-(prop-2-en-1-yl)-1H-imidazole-5-carboxylate

Comparison: Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

sodium;1-prop-2-enylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.Na/c1-2-4-9-5-3-8-6(9)7(10)11;/h2-3,5H,1,4H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJLEYCDAOYKES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate
Reactant of Route 2
sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate
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sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate
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sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate
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sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate
Reactant of Route 6
sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate

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